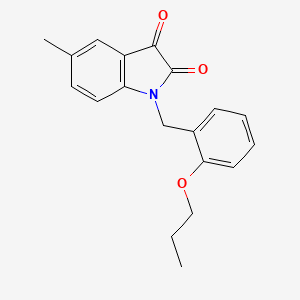

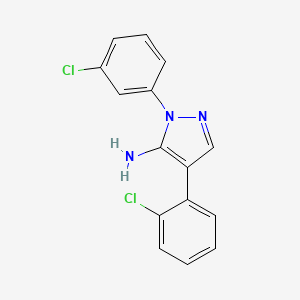

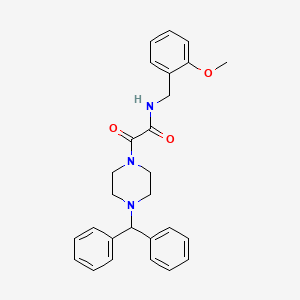

![molecular formula C20H14N6O2S2 B2481247 N-(benzo[d]thiazol-2-yl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 850912-06-0](/img/structure/B2481247.png)

N-(benzo[d]thiazol-2-yl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to "N-(benzo[d]thiazol-2-yl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide" involves the use of N-aryl-2-chloroacetamides as electrophilic building blocks. These compounds facilitate the formation of ring-annulated thiazolo[3,2-a]pyrimidinone products through a process that eliminates by-products like aniline or 2-aminobenzothiazole. This synthetic route is notable for its acceptable product yields and is supported by analytical, spectral, and single-crystal X-ray data (Janardhan et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively characterized using analytical techniques such as X-ray diffraction. These studies provide insights into the heterosynthon common among carboxylic acid cocrystals and reveal conformational types present in crystal structures. Such analyses are crucial for understanding the physical and chemical behavior of these compounds (Peterson et al., 2011).

Chemical Reactions and Properties

Compounds within this chemical family exhibit a range of chemical reactions and properties. For instance, their synthesis often involves reactions with pyrazole or other heterocyclic amines, leading to the formation of novel derivatives with potential biological activities. The reactivity of these compounds underscores their versatility and potential utility in various chemical and pharmacological applications (Khalil et al., 2012).

Physical Properties Analysis

The physical properties of such compounds, including solvatochromic behavior and crystalline forms, have been the subject of detailed studies. These investigations help in understanding the solubility, stability, and crystallization behavior, which are essential for pharmaceutical formulation and material science applications (Özdemir et al., 2015).

Chemical Properties Analysis

The chemical properties, such as acidity constants and reactivity towards various reagents, have been determined through spectroscopic studies. These studies provide valuable information on the compound's behavior in different chemical environments, crucial for designing reactions and predicting compound interactions (Duran & Canbaz, 2013).

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

This compound has been utilized as a key intermediate in the synthesis of various heterocycles, including coumarin, pyridine, pyrrole, and thiazole. These synthesized compounds demonstrate significant antimicrobial properties, making them valuable in medicinal chemistry and pharmaceutical research (Bondock et al., 2008).

Antioxidant Activity

Research has also explored the synthesis of polyfunctionally substituted heterocycles using this compound as an intermediate. Some of these synthesized compounds, particularly pyrazole and thiophene derivatives, have shown antioxidant activity comparable to ascorbic acid (El‐Mekabaty, 2015).

Insecticidal Assessment

This compound has been employed in the creation of various heterocycles, such as pyrrole, pyridine, and thiophene, which have been tested as insecticidal agents. This research is particularly significant in agricultural science for pest control (Fadda et al., 2017).

Synthesis of Bioactive Sulfonamide Thiazole Derivatives

Studies have also focused on synthesizing bioactive sulfonamide thiazole derivatives using this compound. These derivatives have been evaluated as potential insecticidal agents, contributing to the development of new pesticides (Soliman et al., 2020).

Mécanisme D'action

Target of Action

The primary targets of CCG-28636 are the Rho pathway and the myocardin-related transcription factor A (MRTF-A/MAL/MKL1) . The Rho pathway plays a crucial role in cell signaling events associated with several human cancers . MRTF-A, on the other hand, is a transcriptional coactivator that plays a vital role in the epithelial–mesenchymal transition (EMT), a process closely associated with cancer and tissue fibrosis .

Mode of Action

CCG-28636 acts as a specific inhibitor of Rho pathway-mediated signaling and activation of serum response factor (SRF) transcription . It inhibits SRF-driven luciferase expression in cells following stimulation with constitutively active Gα13 . The compound also inhibits the nuclear accumulation of MRTF-A .

Biochemical Pathways

CCG-28636 affects the Rho/SRF pathway, which is involved in several in vitro cancer cell functional assays . The Rho family of small GTPases play important roles in cellular processes such as cell adhesion, migration, invasion, extravasation, survival, and proliferation .

Result of Action

CCG-28636 displays activity in several in vitro cancer cell functional assays . It potently inhibits lysophosphatidic acid-induced DNA synthesis in PC-3 prostate cancer cells and inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations . It also selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell lines .

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N6O2S2/c27-16(23-20-22-14-8-4-5-9-15(14)30-20)11-29-19-24-17-13(18(28)25-19)10-21-26(17)12-6-2-1-3-7-12/h1-10H,11H2,(H,22,23,27)(H,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJVUXBPHXQKGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

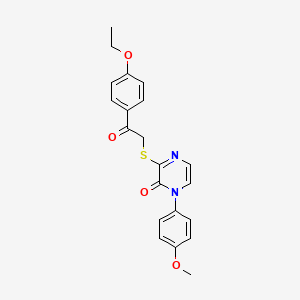

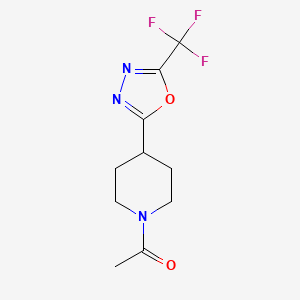

![9-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1,11-diazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-2,4,6,8,10,12(17),13,15-octaene](/img/structure/B2481166.png)

![tert-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/no-structure.png)

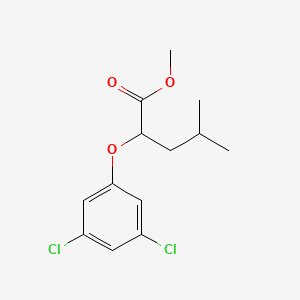

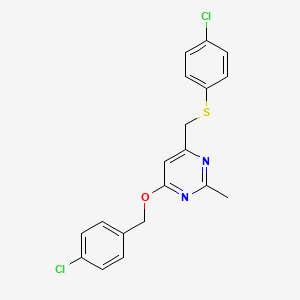

![Methyl 1-ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2481177.png)

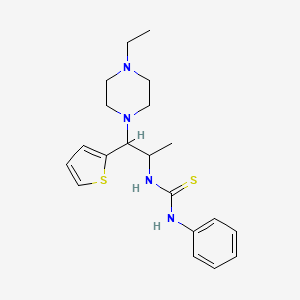

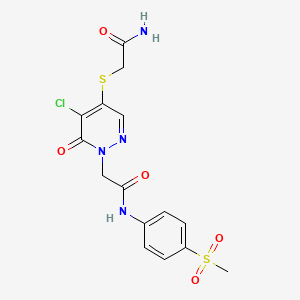

![5-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide](/img/structure/B2481181.png)

![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2481185.png)